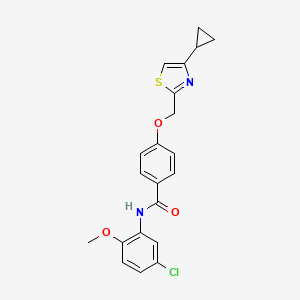

N-(5-氯-2-甲氧基苯基)-4-((4-环丙基噻唑-2-基)甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

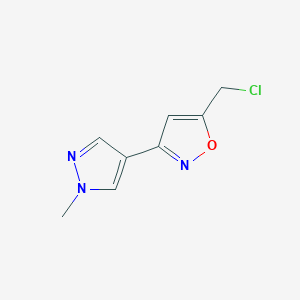

The compound "N-(5-chloro-2-methoxyphenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide" is a chemically synthesized molecule that appears to be related to a class of benzamide derivatives. These derivatives have been studied for their pharmacological activities, particularly their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, which are implicated in gastrointestinal motility . The compound's structure suggests it may have similar properties to those described in the provided papers, although it is not directly mentioned.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the preparation of optical isomers from commercially available starting materials, such as trans-4-hydroxy-L-proline, followed by a series of chemical reactions to introduce various functional groups . The synthesis process is carefully designed to achieve the desired stereochemistry, which is crucial for the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is often substituted with various groups that can influence the compound's binding affinity and selectivity towards biological targets. X-ray diffraction, NMR spectroscopy, and computational methods such as density functional theory (DFT) are commonly used to determine and analyze the molecular geometry, confirming the presence of specific functional groups and the overall three-dimensional arrangement of atoms .

Chemical Reactions Analysis

Benzamide derivatives undergo a range of chemical reactions during their synthesis and may also participate in interactions with biological targets. For example, the formation of polymorphs, which are different crystalline forms of the same compound, can be studied using X-ray powder diffractometry and thermal analysis . These polymorphs can exhibit different physical properties and stabilities, which are important for the compound's pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. Techniques like thermal analysis, infrared spectroscopy, and NMR spectroscopy provide insights into these properties. For instance, different polymorphs of a compound may have distinct melting points and thermal behaviors, which can affect their formulation and storage requirements . Additionally, the development of bioanalytical methods for quantifying these compounds in biological matrices is essential for pharmacokinetic studies .

Relevant Case Studies

Case studies involving benzamide derivatives often focus on their pharmacological effects, particularly their gastrokinetic activity. For example, a series of benzamide derivatives were evaluated for their effects on gastric emptying in rats, with certain substituents at the N-4 position showing potent in vivo activity . Another study involved the quantitative analysis of a glyburide analogue in mouse plasma and whole blood, highlighting the importance of bioanalytical methods in the pharmacokinetic evaluation of these compounds .

科学研究应用

合成和衍生物研究:

- 吉非替尼的合成:涉及通过催化和重排过程将相关化合物转化 (Jin 等人,2005)。

- 苯甲酰胺衍生物的合成和药理特性:探索苯甲酰胺衍生物,包括类似化合物的抗精神病活性 (Iwanami 等人,1981)。

- 口服活性苯甲酰胺衍生物作为强效 5-羟色胺 4 受体激动剂的设计和合成:开发类似于所讨论化合物的苯甲酰胺衍生物 (Sonda 等人,2003)。

生物分析和生物物理研究:

- 格列本脲对 Er3+ 离子的荧光增强:研究类似化合物在基于荧光的探针中及其与镧系元素相互作用的用途 (Faridbod 等人,2009)。

- 生物基质中的定量分析:开发分析方法,用于量化小鼠血浆和全血中类似的化合物 (Zalavadia,2016)。

治疗研究和潜在用途:

- 探索潜在的抗精神病特性:研究类似苯甲酰胺衍生物对多巴胺受体的作用 (Usuda 等人,2004)。

- 研究抗伤害感受特性:使用类似化合物了解 5-羟色胺受体在疼痛调节中的作用 (Jeong 等人,2004)。

药代动力学和药效学研究:

- 研究对血清催乳素水平的影响:研究类似化合物如何与多巴胺受体相互作用并影响激素水平 (Meltzer 等人,1983)。

属性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-26-19-9-6-15(22)10-17(19)24-21(25)14-4-7-16(8-5-14)27-11-20-23-18(12-28-20)13-2-3-13/h4-10,12-13H,2-3,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAQLZFKGURAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)

![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)